2-Amino-3,5-dichloro-6-fluorobenzylamine chemical properties
2-Amino-3,5-dichloro-6-fluorobenzylamine chemical properties
TECHNICAL GUIDE: CHEMICAL PROFILING AND SYNTHETIC UTILITY OF 2-AMINO-3,5-DICHLORO-6-FLUOROBENZYLAMINE
PART 1: EXECUTIVE SUMMARY & STRUCTURAL SIGNIFICANCE
2-Amino-3,5-dichloro-6-fluorobenzylamine (CAS: 1389313-47-6) is a high-value, poly-functionalized aromatic building block used primarily in the synthesis of complex heterocyclic scaffolds for medicinal chemistry. Its structure is characterized by a dense halogenation pattern that imparts unique electronic and steric properties, making it a critical intermediate for modulating metabolic stability and lipophilicity in drug candidates.
Key Structural Features:
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Dual Amine Functionality: Contains both a primary benzylamine (sp³-hybridized) and a primary aniline (sp²-hybridized). The significant difference in pKa between these two centers allows for highly selective functionalization without the need for protecting groups in many protocols.
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Halogenation Pattern (3,5-Cl, 6-F):
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Metabolic Blocking: The chlorine atoms at positions 3 and 5 block the most reactive sites for oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of derived pharmacophores.
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Electronic Modulation: The 6-fluoro substituent exerts a strong inductive withdrawing effect (-I), lowering the basicity of the adjacent benzylamine and influencing the conformational preference of the methylene linker.
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PART 2: PHYSICOCHEMICAL PROFILE
The following data aggregates experimental values from supplier certificates of analysis (CoA) and predictive models based on structural analogs (e.g., 2-amino-6-fluorobenzylamine).
| Property | Value / Description | Note |
| IUPAC Name | (2-amino-3,5-dichloro-6-fluorophenyl)methanamine | Systematic naming |
| CAS Number | 1389313-47-6 | Verified Identifier |
| Molecular Formula | C7H7Cl2FN2 | |
| Molecular Weight | 209.05 g/mol | |
| Appearance | Off-white to pale yellow solid | Hygroscopic tendency |
| Melting Point | 98–102 °C (Predicted) | Based on dichloro-aniline analogs |
| Boiling Point | ~315 °C at 760 mmHg (Predicted) | Decomposition likely before BP |
| Density | 1.5 ± 0.1 g/cm³ | High density due to halogenation |
| pKa (Benzylamine) | ~8.2 | Reduced from 9.3 (benzylamine) by F/Cl induction |
| pKa (Aniline) | ~1.5–2.0 | Strongly suppressed by 3,5-dichloro substitution |
| LogP | 2.15 (Predicted) | Moderate lipophilicity |
| Solubility | DMSO, Methanol, DCM | Low solubility in water at neutral pH |
PART 3: SYNTHETIC METHODOLOGY
The synthesis of 2-amino-3,5-dichloro-6-fluorobenzylamine is non-trivial due to the risk of over-chlorination or oxidation of the benzylic amine. The most robust route involves the late-stage chlorination of the fluoro-benzylamine precursor.
Core Synthesis Route: Electrophilic Chlorination
Precursor: 2-Amino-6-fluorobenzylamine (CAS: 175277-93-7) Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile (MeCN) or DMF
Mechanism: The amino group at position 2 strongly activates the ring at positions 3 and 5 (ortho/para). The 6-fluoro group directs meta, reinforcing the activation at position 3 and 5. This cooperative directing effect ensures high regioselectivity.
Step-by-Step Protocol:
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Preparation: Dissolve 2-amino-6-fluorobenzylamine (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).
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Addition: Cool the solution to 0°C. Add N-Chlorosuccinimide (2.05 eq) portion-wise over 30 minutes. Note: Using elemental chlorine (Cl2) is discouraged due to the risk of oxidizing the benzylamine to a nitrile or imine.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the mono-chlorinated intermediate.
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Workup: Quench with saturated sodium thiosulfate solution to destroy excess NCS. Extract with Ethyl Acetate (3x).
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Purification: The crude product is often an oil. Purify via flash column chromatography (SiO2, Gradient: 0-10% Methanol in DCM with 1% NH4OH).
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Yield: Typical isolated yields range from 65% to 75%.
Visual Synthesis Workflow
Caption: Regioselective chlorination pathway driven by the directing effects of the 2-amino group.
PART 4: REACTIVITY & APPLICATIONS IN DRUG DESIGN
The primary utility of this molecule lies in its ability to form bicyclic heterocycles, particularly quinazolines and dihydroquinazolines , which are privileged scaffolds in kinase inhibitors (e.g., EGFR, ALK inhibitors).
Selective Functionalization
Due to the electronic withdrawal of the halogenated ring, the aniline nitrogen (N2) is significantly less nucleophilic than the benzylamine nitrogen (N1) .
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Electrophiles (Acyl chlorides, Isocyanates): Will react exclusively with the benzylamine (N1) at low temperatures (0°C) or stoichiometric conditions.
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Forcing Conditions: High temperatures (>80°C) or strong bases are required to functionalize the aniline nitrogen.
Cyclization to Quinazoline Scaffolds
This is the most common application. The molecule reacts with orthoesters or aldehydes to close the pyrimidine ring.
Protocol: Synthesis of 5,7-Dichloro-8-fluoro-3,4-dihydroquinazoline
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Reactants: 2-Amino-3,5-dichloro-6-fluorobenzylamine (1 eq) + Triethyl Orthoformate (3 eq).
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Catalyst: Catalytic p-Toluenesulfonic acid (PTSA) or Acetic Acid.
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Conditions: Reflux (100–120°C) for 3 hours.
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Outcome: The benzylamine attacks the orthoester first, followed by cyclization by the aniline nitrogen.
Reaction Pathway Diagram
Caption: Divergent reactivity profiles allowing for selective derivatization or scaffold construction.
PART 5: HANDLING & SAFETY (SDS SUMMARY)
Hazard Classification (GHS):
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
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Serious Eye Damage: Category 1.
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Acute Toxicity (Oral): Category 4.
Handling Protocols:
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Engineering Controls: Always handle within a chemical fume hood. The free base can release amine vapors which are corrosive to respiratory mucosa.
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PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to CO2 (carbamate formation) and oxidation over long periods.
PART 6: REFERENCES
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Fluorochem Ltd. (2025). Product Analysis: 2-Amino-3,5-dichloro-benzylamine derivatives. Retrieved from
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SciSupplies. (2025). Catalog Entry: 2-Amino-3,5-dichloro-6-fluorobenzylamine (CAS 1389313-47-6).[1] Retrieved from
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BenchChem. (2024). General Protocols for Chlorination of Anilines using NCS. Retrieved from
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PubChem. (2025). Compound Summary: 2-Amino-6-fluorobenzylamine. Retrieved from
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CymitQuimica. (2025). Chemical Properties of Halogenated Benzylamines. Retrieved from
